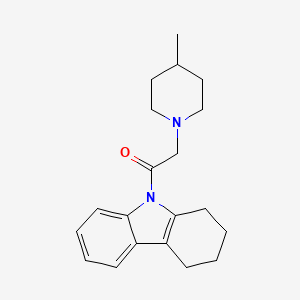![molecular formula C23H14F3N3OS3 B11109700 3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11109700.png)
3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound’s structure includes a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino, thienyl, and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and minimize waste. The choice of starting materials and reagents is crucial to ensure the sustainability and environmental friendliness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target specific functional groups, such as the nitro group, to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-AMINO-4-(4-FLUOROPHENYL)-6-(2-THIENYL)THIENO[2,3-B]PYRIDINE-2-CARBONITRILE: This compound shares a similar thieno[2,3-b]pyridine core but differs in the substituents attached to the core structure.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another heterocyclic compound with a thiophene-based structure, used in organic electronics.
Uniqueness
3-AMINO-4,6-DI(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C23H14F3N3OS3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
3-amino-4,6-dithiophen-2-yl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H14F3N3OS3/c24-23(25,26)12-4-1-5-13(10-12)28-21(30)20-19(27)18-14(16-6-2-8-31-16)11-15(29-22(18)33-20)17-7-3-9-32-17/h1-11H,27H2,(H,28,30) |
InChI Key |
XHXRLJXIXGNMSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B11109618.png)
![(2E,5E)-2-[(2Z)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-5-(4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11109636.png)
![1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11109647.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11109653.png)
![N-benzyl-2,5-dichloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11109659.png)
![dimethyl 5,5'-[6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole-2,4-diylbis(sulfanediylmethanediyl)]difuran-2-carboxylate](/img/structure/B11109666.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11109668.png)
![N-benzyl-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11109674.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11109682.png)
![2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11109690.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11109698.png)


![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
